molecular formula C23H22ClOP B14529950 [(Oxolan-2-ylidene)methyl](triphenyl)phosphanium chloride CAS No. 62344-13-2

[(Oxolan-2-ylidene)methyl](triphenyl)phosphanium chloride

Cat. No.: B14529950
CAS No.: 62344-13-2
M. Wt: 380.8 g/mol
InChI Key: DYWBKLXDWHDEAR-UHFFFAOYSA-M
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Description

(Oxolan-2-ylidene)methylphosphanium chloride is a phosphorus ylide, commonly used in organic synthesis, particularly in the Wittig reaction. This compound is characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and a negatively charged carbon atom bonded to an oxolane ring. The chloride ion balances the positive charge on the phosphorus atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Oxolan-2-ylidene)methylphosphanium chloride is typically synthesized through a two-step process involving the formation of a phosphonium salt followed by deprotonation to form the ylide. The first step involves the reaction of triphenylphosphine with an alkyl halide (such as oxolan-2-ylidene methyl chloride) via an S_N2 reaction to form the phosphonium salt. This reaction is typically carried out in an inert atmosphere to prevent oxidation .

The second step involves the deprotonation of the phosphonium salt using a strong base such as butyllithium or sodium hydride to form the ylide . The reaction conditions must be carefully controlled to prevent the decomposition of the ylide.

Industrial Production Methods: Industrial production of (Oxolan-2-ylidene)methylphosphanium chloride follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: (Oxolan-2-ylidene)methylphosphanium chloride primarily undergoes nucleophilic addition reactions, particularly the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . This reaction is highly valuable in organic synthesis for the formation of carbon-carbon double bonds.

Common Reagents and Conditions: The Wittig reaction involving (Oxolan-2-ylidene)methylphosphanium chloride typically requires the presence of a base such as sodium hydride or butyllithium to generate the ylide. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the ylide from decomposing .

Major Products: The major products of the Wittig reaction involving (Oxolan-2-ylidene)methylphosphanium chloride are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the aldehyde or ketone used in the reaction .

Scientific Research Applications

(Oxolan-2-ylidene)methylphosphanium chloride has a wide range of applications in scientific research, particularly in organic chemistry. It is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals . The compound’s ability to form carbon-carbon double bonds makes it a valuable tool in the construction of various molecular frameworks.

In addition to its use in organic synthesis, (Oxolan-2-ylidene)methylphosphanium chloride is also used in the study of reaction mechanisms and the development of new synthetic methodologies. Its reactivity and stability make it an ideal candidate for exploring new chemical transformations and reaction pathways .

Mechanism of Action

The mechanism of action of (Oxolan-2-ylidene)methylphosphanium chloride in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. The oxaphosphetane intermediate then undergoes a [2+2] cycloaddition to form the final alkene product and triphenylphosphine oxide .

The phosphorus ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This nucleophilic addition is followed by the formation of the four-membered oxaphosphetane ring, which subsequently decomposes to form the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

(Oxolan-2-ylidene)methylphosphanium chloride is similar to other phosphorus ylides, such as methylenetriphenylphosphorane and (methoxymethyl)triphenylphosphonium chloride . the presence of the oxolane ring in (Oxolan-2-ylidene)methylphosphanium chloride imparts unique reactivity and stability compared to other ylides.

List of Similar Compounds:

These compounds share similar structural features and reactivity patterns but differ in their specific substituents and applications.

Properties

CAS No.

62344-13-2

Molecular Formula

C23H22ClOP

Molecular Weight

380.8 g/mol

IUPAC Name

oxolan-2-ylidenemethyl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C23H22OP.ClH/c1-4-12-21(13-5-1)25(19-20-11-10-18-24-20,22-14-6-2-7-15-22)23-16-8-3-9-17-23;/h1-9,12-17,19H,10-11,18H2;1H/q+1;/p-1

InChI Key

DYWBKLXDWHDEAR-UHFFFAOYSA-M

Canonical SMILES

C1CC(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC1.[Cl-]

Origin of Product

United States

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